Pioglitazone hydrochloride
Overview
Description
Pioglitazone hydrochloride is an antihyperglycemic agent used with proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It may be used alone or with other medicines such as insulin, metformin, or sulfonylurea agents . Pioglitazone works by helping your body use insulin better .
Synthesis Analysis
The synthesis of Pioglitazone hydrochloride involves novel intermediates by reacting . An improved process for the preparation of thiazolidinedione derivatives has been reported . The process involves the hydrogenation of acid addition salt of benzylidene compound with less reducing agent under low Hydrogen gas pressure to get substantially pure thiazolidinedione derivatives with improved yields .Molecular Structure Analysis
Pioglitazone hydrochloride is a white crystalline powder with no odor and has a molecular formula of C19H20N2O3S·HCl . The molecular weight is 392.90 Da .Chemical Reactions Analysis
Pioglitazone hydrochloride is analyzed using various techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography-electrospray ionization-tandem mass spectrometry, and high-performance thin layer chromatography .Physical And Chemical Properties Analysis
The hydrochloride salt of Pioglitazone is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl .Scientific Research Applications
Anticancer Potential : Pioglitazone hydrochloride shows promise as an anticancer agent. A study investigated its role in treating colorectal cancer, with a focus on developing a colon-targeted delivery system to enhance its therapeutic efficacy (Sinha & Sethi, 2015).
Treatment of Skin Conditions : Its use in treating lichen planopilaris, a primary cicatricial alopecia, was explored. The study evaluated pioglitazone's efficacy in this context, indicating a potential role in dermatological conditions (Mesinkovska et al., 2015).
Analytical Methods for Quantification : Research has focused on comparing spectrophotometric and high-performance liquid chromatographic methods for the quantitative measurement of pioglitazone in pharmaceutical products, demonstrating its relevance in analytical chemistry (Zahid et al., 2021).
Metabolic Syndrome and Multiple Sclerosis : A study investigated the anti-inflammatory effects of pioglitazone in patients with metabolic syndrome and multiple sclerosis, underlining its potential in treating autoimmune diseases (Negrotto, Farez, & Correale, 2016).
Wound Healing Applications : Pioglitazone was encapsulated in nanoparticles for use in wound-dressing materials, indicating its role in treating skin ulcers, particularly in diabetic patients (Rojewska et al., 2020).
Drug Detection Methods : A study developed an automatic method for determining pioglitazone content in medicines, highlighting its significance in pharmaceutical analysis (Zhang, Li, & Gao, 2018).
Stroke Prevention : Pioglitazone's role in secondary stroke prevention was explored in a systematic review and meta-analysis, indicating its potential in cardiovascular disease management (Lee et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUBYQTCDQWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044203 | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49681546 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pioglitazone hydrochloride | |
CAS RN |
112529-15-4 | |
Record name | Pioglitazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112529-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pioglitazone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pioglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIOGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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